2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one
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Overview
Description
2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one is a complex organic compound that features both indole and quinazoline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-oxo-1H-indole-3-carbaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, with catalysts like piperidine or methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the indole and quinazoline moieties allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one is unique due to the combination of indole and quinazoline structures, along with the presence of bromine and nitro groups. This unique structure enhances its reactivity and potential for diverse biological activities .
Properties
IUPAC Name |
2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrN4O4/c24-13-9-10-18-15(11-13)16(22(29)26-18)12-21-25-17-6-2-1-5-14(17)23(30)27(21)19-7-3-4-8-20(19)28(31)32/h1-12H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVLJHTTSQGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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